molecular formula C11H9FN2O2 B15324832 1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid

1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid

Cat. No.: B15324832
M. Wt: 220.20 g/mol
InChI Key: JTFRLNGPOHAXMP-UHFFFAOYSA-N
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Description

1-(4-Fluoro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a fluorine atom at the para-position and a methyl group at the meta-position on the phenyl ring attached to the pyrazole core. This compound is of interest in medicinal chemistry for its structural similarity to bioactive pyrazole-based inhibitors and anti-inflammatory agents .

Properties

Molecular Formula

C11H9FN2O2

Molecular Weight

220.20 g/mol

IUPAC Name

1-(4-fluoro-3-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C11H9FN2O2/c1-7-6-8(2-3-9(7)12)14-5-4-10(13-14)11(15)16/h2-6H,1H3,(H,15,16)

InChI Key

JTFRLNGPOHAXMP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2C=CC(=N2)C(=O)O)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a suitable β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the phenyl ring: The pyrazole ring is then subjected to a Friedel-Crafts acylation reaction with 4-fluoro-3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted products.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts, forming ester derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-methylphenyl)-1h-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

1-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152535-34-6)
  • Structure : Lacks the methyl group on the phenyl ring.
  • Molecular Weight : 206.18 g/mol .
  • Key Differences : The absence of the 3-methyl group reduces steric hindrance and lipophilicity compared to the target compound. This analog may exhibit lower metabolic stability due to reduced steric protection of the fluorine atom.
1-(4-Fluoro-2-methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152536-04-3)
  • Structure : Methyl group at the ortho-position (C2) of the phenyl ring.
  • Molecular Weight : 220.20 g/mol .
  • This positional isomer may exhibit distinct solubility profiles due to differences in molecular packing.

Substituent Variants

1-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid (CAS 2059933-32-1)
  • Structure : Replaces fluorine with a methyl group on the phenyl ring.
  • Molecular Weight : 218.23 g/mol (C${11}$H${10}$N$2$O$2$) .
  • Key Differences : The lack of fluorine diminishes electronegativity and may reduce metabolic stability. However, the increased hydrophobicity could enhance membrane permeability.
1-(2,6-Difluorophenyl)-1H-pyrazole-3-carboxylic acid (from Z1343848401)
  • Structure : Two fluorine atoms at ortho-positions on the phenyl ring.
  • Molecular Weight : 239.19 g/mol (C${10}$H$6$F$2$N$2$O$_2$) .
  • This could improve solubility in aqueous environments compared to the target compound.

Fused-Ring and Complex Derivatives

1-(4-Fluorophenyl)-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazole-3-carboxylic acid (CAS 923846-56-4)
  • Structure : Pyrazole fused to a cycloheptane ring.
  • Molecular Weight : 274.29 g/mol .
  • Key Differences : The fused cycloheptane increases molecular rigidity and may reduce conformational flexibility, limiting interactions with planar binding sites.
Celecoxib-HDAC Inhibitor Conjugates
  • Structure : Pyrazole-3-carboxylic acid linked to sulfamoylphenyl and HDAC-targeting moieties (e.g., compound [7a–c]) .
  • Key Differences : These bifunctional compounds exhibit dual activity (cyclooxygenase and histone deacetylase inhibition), whereas the target compound lacks such designed polypharmacology.

Biological Activity

1-(4-Fluoro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C11H10FN2O2
  • Molecular Weight : 220.20 g/mol
  • CAS Number : 1341449-00-0

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays showed that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it inhibits the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests a potential role in treating chronic inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has shown antimicrobial activity against a range of bacterial strains. Studies report that it effectively inhibits the growth of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae, suggesting its potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the pyrazole ring and substituents on the phenyl group can significantly influence its potency and selectivity. For instance, variations in fluorine substitution patterns have been correlated with enhanced anticancer efficacy and reduced toxicity profiles .

Case Study 1: Anticancer Efficacy in Breast Cancer Models

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer effects at relatively low concentrations .

Case Study 2: Anti-inflammatory Mechanisms

In a murine model of acute inflammation, administration of the compound significantly reduced edema formation by 40% compared to control groups. The study highlighted its ability to downregulate NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Summary Table of Biological Activities

Biological ActivityDescriptionReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits cytokine production
AntimicrobialEffective against Gram-positive bacteria

Q & A

Basic: What are the established synthetic routes for 1-(4-Fluoro-3-methylphenyl)-1H-pyrazole-3-carboxylic acid?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Condensation Reactions : Formation of the pyrazole ring via cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds.

Substituent Introduction : Fluorination and methylation at the phenyl ring are achieved using electrophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Carboxylation : Introduction of the carboxylic acid group via hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions .
Key Parameters :

  • Yield optimization requires precise temperature control (e.g., 60–80°C for cyclization).
  • Purification via column chromatography or recrystallization (solvent: ethanol/water mixtures) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

  • Spectroscopic Analysis :
    • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–7.0 ppm) .
    • FT-IR : Carboxylic acid C=O stretch observed at ~1700 cm1^{-1} .
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angle between pyrazole and phenyl rings: ~15–25°) .
  • Mass Spectrometry : Molecular ion peak at m/z 220.20 (M+^+) aligns with the molecular formula C11H9FN2O2C_{11}H_9FN_2O_2 .

Advanced: What structure-activity relationships (SAR) are critical for its biological activity?

Methodological Answer:

  • Fluorine Substituent : Enhances electronegativity and bioavailability by improving membrane permeability .
  • Methyl Group at 3-Methylphenyl : Increases steric bulk, potentially improving target binding specificity (e.g., enzyme active sites) .
  • Carboxylic Acid Group : Facilitates hydrogen bonding with biological targets (e.g., kinases, COX enzymes) .
    Experimental Design :
  • Compare analogs with substituent variations (e.g., chloro vs. fluoro, methyl vs. ethyl) in enzyme inhibition assays .

Advanced: How to address contradictions in reported bioactivity data across studies?

Methodological Answer:

  • Assay Variability : Standardize protocols (e.g., IC50_{50} determination using identical cell lines or enzyme batches).
  • Substituent Positioning : Confirm regiochemistry via X-ray or NOESY NMR to rule out structural misassignments .
  • Solubility Effects : Use consistent co-solvents (e.g., DMSO concentration ≤1%) to avoid activity artifacts .

Biological Activity Assessment: What in vitro/in vivo models are suitable?

Methodological Answer:

  • Anti-inflammatory Activity :
    • In vitro: COX-1/COX-2 inhibition assays (IC50_{50} comparison with indomethacin) .
    • In vivo: Carrageenan-induced rat paw edema model .
  • Anticancer Potential :
    • MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} values reported .
  • Enzyme Targets : Molecular docking studies using crystallographic data (e.g., PDB IDs for COX-2) .

Safety and Handling: What precautions are required for lab use?

Methodological Answer:

  • PPE : Gloves (nitrile), lab coat, and goggles to prevent skin/eye contact (reported irritant properties) .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal .

Computational Modeling: How to predict its interaction with biological targets?

Methodological Answer:

  • Docking Software : Use AutoDock Vina or Schrödinger with crystal structures (e.g., COX-2 from PDB 5KIR).
  • Parameters :
    • Grid box centered on the active site (coordinates adjusted via PyMOL).
    • Scoring functions (e.g., MM-GBSA) to estimate binding affinity .

Cross-disciplinary Applications: Beyond medicinal chemistry, where is it applied?

Methodological Answer:

  • Material Science : As a ligand for metal-organic frameworks (MOFs) due to carboxylate coordination sites .
  • Analytical Chemistry : Fluorescent probes via derivatization (e.g., coupling with dansyl chloride) .

Stability and Storage: What conditions prevent degradation?

Methodological Answer:

  • Storage : -20°C in amber vials under inert gas (N2_2) to avoid hydrolysis of the carboxylic acid group .
  • Degradation Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) .

Comparative Studies: How does it differ from structurally similar pyrazole derivatives?

Methodological Answer:

Property This compound 5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
Bioactivity Anti-inflammatory (COX-2 IC50_{50} = 0.8 µM) Anticancer (HeLa EC50_{50} = 12 µM)
Solubility 2.1 mg/mL in PBS0.5 mg/mL in PBS
Thermal Stability Decomposes at 210°CStable up to 185°C

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